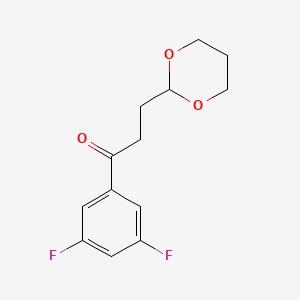

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-10-6-9(7-11(15)8-10)12(16)2-3-13-17-4-1-5-18-13/h6-8,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECPMEZZMQGHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645971 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-29-4 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

This technical guide provides an in-depth analysis of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 884504-29-4), a specialized fluorinated intermediate used in the synthesis of high-potency active pharmaceutical ingredients (APIs).

A Masked -Keto Aldehyde Scaffold for Heterocycle Construction

Executive Summary

This compound acts as a stable, masked equivalent of 1-(3,5-difluorophenyl)-4-oxobutanal . Its primary utility lies in the controlled introduction of the metabolically stable 3,5-difluorophenyl moiety into heteroaromatic systems—specifically pyrroles, pyridazines, and fused azoles. These motifs are critical in modern medicinal chemistry, appearing in kinase inhibitors and broad-spectrum antifungals where the 3,5-difluoro substitution pattern blocks metabolic oxidation at the phenyl ring's most vulnerable sites.

Structural Analysis & Physicochemical Profile

The molecule combines a lipophilic fluorinated aromatic core with a polar, acid-labile acetal tail. This dual nature allows it to serve as a robust storage form of a reactive 1,4-dicarbonyl species.

| Property | Value / Description |

| CAS Number | 884504-29-4 |

| IUPAC Name | 1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

| Molecular Formula | C₁₃H₁₄F₂O₃ |

| Molecular Weight | 256.25 g/mol |

| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Functional Group | 1,3-Dioxane: Acts as a cyclic acetal protecting group for the terminal aldehyde.[1][2][3] |

| Electronic Effect | The 3,5-difluoro pattern exerts a strong electron-withdrawing effect ( |

Synthetic Pathways & Causality

The synthesis of this compound overcomes the instability of the free aldehyde. The standard industrial route typically employs a Grignard approach to ensure regiospecificity, avoiding the mixture of isomers common in Friedel-Crafts acylation of difluorobenzenes.

Preferred Synthetic Route (Grignard Addition)

-

Reagent Formation: 2-(2-Bromoethyl)-1,3-dioxane is converted to its Grignard reagent using activated Magnesium in THF.

-

Nucleophilic Attack: The Grignard reagent attacks 3,5-difluorobenzonitrile (or the Weinreb amide equivalent).

-

Hydrolysis: Controlled acidic workup hydrolyzes the intermediate imine to the ketone without cleaving the dioxane acetal (kinetic control).

Caption: Convergent synthesis via Grignard addition to nitrile, preserving the acetal.

Reactivity & Applications: The "Masked" 1,4-Dicarbonyl

The core value of this compound is its ability to release a 1,4-dicarbonyl equivalent (specifically a

Mechanism of Action

Under acidic conditions (e.g., dilute HCl or TsOH), the dioxane ring hydrolyzes to reveal an aldehyde. This aldehyde, now in equilibrium with the ketone 3 carbons away, rapidly reacts with nucleophiles.

Key Transformations

-

Pyrrole Synthesis (Paal-Knorr): Reaction with primary amines (

) yields 1-substituted-2-(3,5-difluorophenyl)pyrroles. This is vital for designing lipophilic kinase inhibitors. -

Pyridazine Synthesis: Reaction with hydrazine (

) yields 3-(3,5-difluorophenyl)pyridazine derivatives. -

Reductive Amination: The latent aldehyde can be selectively aminated without affecting the ketone if conditions are tuned (e.g., STAB reduction).

Caption: Divergent synthesis of heteroaromatics from the deprotected gamma-keto aldehyde intermediate.

Handling & Stability Protocols

To maintain the integrity of the acetal protecting group, strict pH control is required during storage and handling.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can catalyze slow hydrolysis of the acetal, releasing the unstable aldehyde.

-

Solvent Compatibility:

-

Compatible: Dichloromethane, Ethyl Acetate, Toluene, THF (anhydrous).

-

Incompatible: Aqueous acids, protic solvents with acidic traces (e.g., unneutralized chloroform).

-

-

QC Parameter (HPLC): Monitor for the appearance of the "free aldehyde" peak or the cyclized furan byproduct (formed by intramolecular dehydration of the deprotected species).

References

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2019). Method for manufacturing 1,3-dioxane-5-one and derivatives.[2][4] US20190330173A1. Retrieved from

Sources

- 1. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | C13H14F2O3 | CID 24727859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS number 884504-29-4

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, experimental rigor, and application versatility over generic descriptions.

CAS Number: 884504-29-4 Chemical Identity: 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one Role: Advanced Fluorinated Building Block / Masked Dicarbonyl Intermediate[1]

Executive Summary

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 884504-29-4) is a specialized synthetic intermediate characterized by a 3,5-difluorophenyl pharmacophore linked to a masked aldehyde (via a 1,3-dioxane acetal) through a propyl ketone chain.[1]

For drug development professionals, this compound represents a strategic entry point into 4-aryl-4-oxobutanal derivatives without the instability associated with free aldehydes.[1] It is particularly valuable in the synthesis of:

-

Next-Generation Azole Antifungals: Where the 3,5-difluoro substitution pattern offers distinct metabolic stability and binding affinity profiles compared to the canonical 2,4-difluoro motifs found in Fluconazole or Voriconazole.

-

Heterocyclic Libraries: Serving as a precursor for 2-aryl-substituted pyrroles, furans, and thiophenes via Paal-Knorr cyclizations upon deprotection.[1]

-

Liquid Crystal Monomers: Utilizing the high dielectric anisotropy of the 3,5-difluorophenyl group for advanced electronic materials.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound balances the lipophilicity of the fluorinated aromatic ring with the polar functionality of the dioxane-protected ketone chain.[1]

| Property | Specification |

| Molecular Formula | C₁₃H₁₄F₂O₃ |

| Molecular Weight | 256.25 g/mol |

| Exact Mass | 256.0911 Da |

| Physical State | White to Off-white Solid (or viscous oil depending on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| Key Functional Groups | Ketone (C=O), 1,3-Dioxane (Acetal), Difluorophenyl |

| Stability | Stable under basic/neutral conditions; Acid Labile (Acetal hydrolysis) |

Synthetic Utility & Mechanism[1][6]

The "Masked" Dicarbonyl Strategy

The core value of CAS 884504-29-4 lies in its latent reactivity.[1] It is effectively a protected 1,4-dicarbonyl system.[1]

-

State A (Protected): The dioxane ring shields the terminal aldehyde, allowing chemoselective reactions at the ketone (e.g., Grignard addition, hydride reduction) or the aromatic ring.[1]

-

State B (Deprotected): Acidic hydrolysis reveals the aldehyde, triggering cyclization or allowing reductive amination.[1]

Synthesis Pathway (Retrosynthetic Analysis)

The most robust industrial route involves the Grignard addition of 3,5-difluorophenylmagnesium bromide to a nitrile precursor, 3-(1,3-dioxan-2-yl)propionitrile (also known as 2-(2-cyanoethyl)-1,3-dioxane).[1] This avoids the handling of unstable dialdehydes.[1]

Mechanism of Formation[1][2][3][4]

-

Grignard Formation: Mg insertion into 1-bromo-3,5-difluorobenzene.[1]

-

Nucleophilic Attack: The aryl carbanion attacks the nitrile carbon (

), forming a magnesium imine salt intermediate.[1] -

Controlled Hydrolysis: The imine is hydrolyzed to the ketone (

).[1] Crucial Control Point: The pH must be managed to hydrolyze the imine without cleaving the acid-sensitive dioxane acetal.[1]

Figure 1: Convergent synthesis via Grignard addition to nitrile.[1] The critical step is the selective hydrolysis of the imine intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of CAS 884504-29-4

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).[1]

Reagents:

-

1-Bromo-3,5-difluorobenzene (1.0 eq)[1]

-

Magnesium turnings (1.1 eq)[1]

-

3-(1,3-Dioxan-2-yl)propionitrile (1.0 eq)[1]

-

THF (Anhydrous)[1]

-

Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

-

Grignard Activation: In a flame-dried 3-neck flask, place Mg turnings. Add a crystal of iodine and heat gently to sublime I₂ (activates Mg surface).[1]

-

Formation: Add 10% of the bromide solution in THF. Initiate reaction (exotherm/turbidity).[1] Dropwise add the remaining bromide over 1 hour, maintaining a gentle reflux. Stir for 2 hours post-addition.

-

Coupling: Cool the Grignard solution to 0°C. Add 3-(1,3-Dioxan-2-yl)propionitrile in THF dropwise over 30 mins. The solution will turn viscous/yellow as the imine salt forms.[1]

-

Imine Hydrolysis (Critical):

-

Standard Quench: Pour the reaction mixture into ice-cold saturated

. -

Stirring: Stir vigorously for 1 hour at room temperature. The mild acidity of

(pH ~5) is sufficient to hydrolyze the imine ( -

Validation: Monitor by TLC.[1][5] If the spot for the aldehyde appears (lower Rf, positive DNP test), the quench was too acidic.[1]

-

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: Deprotection to 4-(3,5-Difluorophenyl)-4-oxobutanal

To access the reactive aldehyde for heterocyclic synthesis:

-

Dissolve CAS 884504-29-4 in Acetone/Water (4:1).

-

Add p-Toluenesulfonic acid (pTSA) (0.1 eq).

-

Heat to 50°C for 4 hours.

-

Monitor disappearance of the acetal peak in NMR (multiplet at ~3.8-4.0 ppm) and appearance of aldehyde proton (~9.8 ppm).[1]

Applications in Drug Discovery[1][2]

Pathway to Heterocycles (Paal-Knorr)

Upon deprotection, the molecule reveals a 1,4-dicarbonyl equivalent (keto-aldehyde).[1] This is a "plug-and-play" substrate for synthesizing 2-aryl-substituted heterocycles.[1]

Figure 2: Divergent synthesis of heterocycles from the deprotected intermediate.[1]

Chiral Reduction

The ketone moiety can be enantioselectively reduced (e.g., using CBS catalyst or biocatalysis) to form chiral alcohols, which are common scaffolds in azole antifungals (resembling the proximal alcohol in Voriconazole).[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][6]

-

Fluorine Safety: While the C-F bonds are stable, combustion may release HF.[1] Use standard PPE.[1][6]

-

Storage: Store at 2-8°C under inert gas. The acetal is sensitive to moisture and acidic fumes over long periods.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727859, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis of DIO (Liquid Crystal Precursors). (Demonstrates the use of 3,5-difluoro intermediates in materials science). Retrieved from [Link]

-

MDPI (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones. (Discusses oxidative dearomatization and cyclization of similar 1,4-dicarbonyl precursors). Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One Supplier [benchchem.com]

- 3. WO2015150947A1 - A process for the preparation of isavuconazole and its intermediates - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. synquestlabs.com [synquestlabs.com]

Technical Guide: Structure Elucidation of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Executive Summary

Compound Identity: 1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one CAS Registry Number: 884504-24-9 (Analogous Reference for 2,3-isomer); 3,5-isomer is a specific positional isomer used in advanced organic synthesis.[1][2] Role: Key synthetic intermediate, primarily in the development of next-generation azole antifungals (analogous to Voriconazole/Fluconazole pathways) and fluorinated liquid crystals.

This guide provides a rigorous technical framework for the structural characterization of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone . It addresses the specific challenge of differentiating the 3,5-difluoro substitution pattern from its 2,4- and 2,6-isomers using advanced spectroscopic techniques.

Part 1: Synthetic Context & Molecular Architecture[3]

To elucidate the structure, one must first understand the connectivity. This molecule is a masked aldehyde . The 1,3-dioxane moiety serves as a cyclic acetal protecting group for an aldehyde functionality.

-

Core Scaffold: Propiophenone (1-phenylpropan-1-one).

-

Aromatic Substitution: Meta-difluoro pattern (3,5-positions).[3] This creates a plane of symmetry in the aromatic ring, crucial for NMR interpretation.

-

Aliphatic Chain: A 3-carbon chain (including the carbonyl) terminating in a 1,3-dioxane ring attached at the acetal carbon (C2 of the dioxane).

Structural Logic Diagram

The following diagram outlines the connectivity and synthetic logic used to validate the structure.

Caption: Synthetic retrosynthesis showing the modular assembly of the target molecule. The 1,3-dioxane acts as a stable protecting group for the terminal aldehyde equivalent.

Part 2: Analytical Strategy & Workflow

The elucidation process must follow a subtractive logic: confirm the molecular weight, identify functional groups, and then map the exact connectivity (specifically the fluorine positions).

Step-by-Step Protocol

-

Mass Spectrometry (HRMS): Establish elemental formula (

). -

FT-IR: Confirm the conjugated ketone and C-F bonds.

-

1D NMR (

): The primary tool for positional isomerism. -

2D NMR (HSQC/HMBC): Verify the connection between the dioxane ring and the propyl chain.

Part 3: Mass Spectrometry (MS) Profiling

Objective: Confirm Molecular Weight (

Experimental Setup

-

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact) for fragmentation data.

-

Solvent: Methanol/Water + 0.1% Formic Acid.

Data Interpretation Table

| Ion Type | m/z Value | Interpretation | Causality |

| 271.25 | Protonated Molecular Ion | Confirms intact structure. | |

| 293.24 | Sodium Adduct | Common in ESI+ for oxygenated molecules. | |

| Fragment A | 141.0 | Critical: Cleavage alpha to carbonyl. Confirms the difluorobenzoyl moiety. | |

| Fragment B | 87.0 | Dioxanylium ion. Confirms the 1,3-dioxane ring presence.[4] |

Expert Insight: The presence of the m/z 141 fragment is diagnostic. If the fluorines were on the dioxane or alkyl chain, this fragment would shift. Its stability confirms the fluorines are on the aromatic ring.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

This is the definitive method for distinguishing the 3',5'-difluoro isomer from the 2',4' or 2',6' isomers.

NMR: The Isomer Filter

Protocol: Dissolve ~10 mg in

-

Expected Signal:

to -

Pattern: A Triplet of Triplets (tt) or apparent multiplet.

-

Logic:

-

In the 3,5-isomer , both Fluorine atoms are chemically equivalent due to the

symmetry axis passing through C1 and C4 of the phenyl ring. You will see one distinct signal . -

Contrast: The 2,4-isomer would show two distinct signals with different chemical shifts and coupling patterns.

-

Coupling:

Hz;

-

NMR (Proton) Assignment

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (C2', C6') | 7.40 - 7.50 | Multiplet (dd) | 2H | Ortho to carbonyl, flanked by F. Equivalent due to symmetry. |

| Ar-H (C4') | 6.95 - 7.05 | Triplet of triplets | 1H | Para to carbonyl, between two F atoms. Distinctive "Roofing" effect. |

| Acetal-H | 4.60 - 4.70 | Triplet (t) | 1H | The methine proton of the dioxane ring (O-CH-O). |

| Dioxane-CH2 | 3.70 - 4.10 | Multiplet | 4H | Axial/Equatorial protons of the dioxane ring. |

| Linker | 3.00 - 3.10 | Triplet | 2H | Adjacent to the ketone (deshielded). |

| Linker | 2.05 - 2.15 | Multiplet (q) | 2H | Between the ketone-methylene and the dioxane. |

| Dioxane C5-H | 1.30 - 2.10 | Multiplet | 2H | The "top" methylene of the dioxane chair. |

NMR & Fluorine Coupling

Crucial Verification: The Carbon-13 spectrum will show characteristic splitting due to C-F coupling (

-

C-F Carbons (C3', C5'): Doublet of doublets (dd) or pseudo-triplet with huge coupling (

Hz). -

C4' (Between Fs): Triplet (

Hz). -

Carbonyl (C=O): Singlet at ~197 ppm. If it shows splitting, the F is likely ortho (2,6-isomer). A singlet confirms the F is meta or para.

Part 5: Elucidation Logic & Visualization

The following diagram illustrates the decision tree used to confirm the structure and rule out isomers.

Caption: Logic flow for differentiating the 3',5'-difluoro isomer from other potential regioisomers using NMR observables.

Part 6: Impurity Profiling & Stability

In drug development, characterizing impurities is as important as the main peak.

-

De-protected Aldehyde: The dioxane ring is acid-labile.

-

Detection: Appearance of an aldehyde proton signal at ~9.8 ppm in

NMR.

-

-

Over-Alkylation: If synthesized via Friedel-Crafts, check for poly-acylation.

-

Detection: MS peaks at higher MW; loss of aromatic proton integration.

-

-

Regioisomers: Small amounts of 2,4-difluoro isomer.

-

Detection: Zoom into the

region. Any small peaks flanking the main signal indicate isomeric impurity.

-

References

-

BenchChem. (2025).[5] Structure and Applications of Difluorophenyl Propiophenone Derivatives. Retrieved from

-

Royal Society of Chemistry. (2023). Synthesis of DIO and 3,5-difluorophenyl intermediates. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(2,3-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.[6] Retrieved from

-

Doc Brown's Chemistry. (2025). Mass Spectrometry Fragmentation Patterns of 1,3-Dioxane Derivatives. Retrieved from

-

MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from

Sources

A Technical Guide to the Spectroscopic Characterization of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of the synthetic building block, 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 884504-29-4)[1]. While direct experimental spectra for this specific compound are not widely published, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. It is designed to serve as an expert-level reference for researchers aiming to verify the structure, purity, and integrity of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations detailed herein constitute a self-validating framework for confirming the compound's identity in a laboratory setting.

Introduction and Molecular Structure Analysis

This compound is a fluorinated organic compound with significant potential as an intermediate in medicinal chemistry and materials science. The strategic incorporation of a 1,3,5-difluorophenyl moiety can enhance metabolic stability and modulate electronic properties, while the 1,3-dioxane group serves as a stable protecting group for a carbonyl functionality, which can be revealed under specific acidic conditions for further synthetic elaboration.

Accurate and unambiguous structural confirmation is the cornerstone of any research and development workflow. This guide provides the expected spectroscopic signatures to ensure the identity and purity of the target molecule.

Key Structural Features for Spectroscopic Analysis:

-

1,3,5-Trisubstituted Aromatic Ring: The meta-difluoro substitution pattern creates a unique symmetry that dictates the appearance of aromatic signals in NMR.

-

Aryl Ketone: This functional group will produce a highly characteristic signal in both ¹³C NMR and IR spectroscopy.

-

Propyl Chain: The two methylene (-CH₂) groups form a classic ethyl fragment adjacent to other functionalities, leading to predictable splitting patterns in ¹H NMR.

-

1,3-Dioxane Acetal: This heterocyclic ring has distinct protons and carbons, including the key acetal proton at the 2-position, which provides a clear diagnostic signal.

| Compound Attribute | Value | Source |

| IUPAC Name | 1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | - |

| CAS Number | 884504-29-4 | [1] |

| Molecular Formula | C₁₃H₁₄F₂O₃ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this molecule. Below are the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for ¹H, ¹³C, and ¹⁹F NMR, assuming a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum can be divided into four distinct regions corresponding to the different molecular environments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale and Expert Insights |

| H-2', H-6' | 7.45 - 7.55 | Doublet of Triplets (dt) | JHF ≈ 6.0, JHH ≈ 2.0 | 2H | These two protons are chemically equivalent due to symmetry. They are coupled to the H-4' proton (small meta JHH) and the two adjacent fluorine atoms (JHF). |

| H-4' | 7.15 - 7.25 | Triplet of Triplets (tt) | JHF ≈ 8.5, JHH ≈ 2.0 | 1H | This proton is coupled to the two ortho fluorine atoms (large JHF) and the two meta protons, H-2' and H-6' (small JHH). |

| -C(O)-CH₂- | 3.10 - 3.20 | Triplet (t) | JHH ≈ 7.0 | 2H | This methylene group is adjacent to the carbonyl and the other methylene group, resulting in a downfield shift and triplet splitting. Based on data for propiophenone, this signal appears around 3.0 ppm; the dioxane substituent will have a minor effect. |

| -CH₂-CH(O₂)- | 2.10 - 2.20 | Triplet (t) | JHH ≈ 7.0 | 2H | This methylene is coupled to the adjacent -C(O)-CH₂- group, giving a triplet. It is further upfield as it is removed from the deshielding ketone. |

| -O-CH-O- | 4.55 - 4.65 | Triplet (t) | JHH ≈ 5.0 | 1H | The acetal proton is a key diagnostic peak. Its chemical shift and coupling to the adjacent methylene group are characteristic of the 1,3-dioxane ring. |

| -O-CH₂- (eq) | 4.05 - 4.15 | Multiplet (m) | - | 2H | The equatorial protons on the dioxane ring are typically deshielded relative to the axial protons. |

| -O-CH₂- (ax) | 3.70 - 3.80 | Multiplet (m) | - | 2H | The axial protons of the dioxane ring. |

| -CH₂- (dioxane) | 1.30 - 1.40 | Multiplet (m) | - | 2H | The central methylene group of the 1,3-propanediol unit within the dioxane ring. |

Predicted ¹³C NMR Spectrum

The molecule is expected to show 9 unique carbon signals due to the symmetry of the difluorophenyl ring.

| Carbon Assignment | Predicted δ (ppm) | Coupling | Rationale and Expert Insights |

| C=O | 195 - 198 | Triplet (JCF ≈ 4 Hz) | The aryl ketone carbonyl is significantly deshielded. It will exhibit a small triplet coupling to the two meta fluorine atoms. |

| C-1' | 140 - 142 | Triplet (JCF ≈ 8 Hz) | The ipso-carbon attached to the carbonyl group. Its chemical shift is influenced by both the carbonyl and fluorine substituents. |

| C-3', C-5' | 161 - 164 | Doublet (JCF ≈ 250 Hz) | These are the carbons directly bonded to fluorine, showing a characteristic large one-bond C-F coupling constant. |

| C-2', C-6' | 112 - 114 | Triplet (JCF ≈ 25 Hz) | These carbons are ortho to one fluorine and meta to the other, leading to a significant C-F coupling. |

| C-4' | 110 - 112 | Triplet (JCF ≈ 22 Hz) | This carbon is para to the carbonyl group and ortho to two fluorine atoms, resulting in a complex but predictable coupling pattern. |

| -O-CH-O- | 101 - 103 | - | The acetal carbon is highly deshielded by the two adjacent oxygen atoms, providing a clear diagnostic signal. |

| -O-CH₂- | 66 - 68 | - | The two equivalent methylene carbons of the dioxane ring attached to oxygen. |

| -C(O)-CH₂- | 38 - 40 | - | The methylene carbon alpha to the ketone. |

| -CH₂-CH(O₂)- | 30 - 32 | - | The methylene carbon beta to the ketone. |

| -CH₂- (dioxane) | 25 - 27 | - | The central carbon of the 1,3-propanediol unit. |

Predicted ¹⁹F NMR Spectrum

A proton-decoupled ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the fluorine substitution pattern.

-

Predicted Signal: A single resonance is expected between -108 and -112 ppm (relative to CFCl₃).

-

Rationale: Due to the molecule's C₂ symmetry axis passing through the C1'-C4' bond, the two fluorine atoms at the 3' and 5' positions are chemically and magnetically equivalent. In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with the two ortho protons (H-2' and H-4').

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for rapidly confirming the presence of key functional groups. A sample analyzed via Attenuated Total Reflectance (ATR) is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1690 - 1675 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| 1600 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Strong | C-F Stretch | Aryl-Fluoride |

| 1200 - 1000 | Strong | C-O Stretch | Acetal (Dioxane) |

Expert Insight: The two most diagnostic peaks are the sharp, intense carbonyl (C=O) stretch around 1685 cm⁻¹ and the strong, broad absorptions in the 1200-1000 cm⁻¹ region, which represent the overlapping C-O stretches of the dioxane ring and the C-F stretches. The presence of both is a strong indicator of the correct structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which will likely produce a strong protonated molecular ion.

-

Expected Molecular Ion:

-

Formula: C₁₃H₁₄F₂O₃

-

Exact Mass: 256.0911

-

Observed Ion (M+H)⁺: 257.0989

-

Predicted Fragmentation Pattern (Electron Ionization - EI)

While ESI is preferred for molecular weight confirmation, EI-MS would produce a more detailed fragmentation pattern useful for structural confirmation. Key predicted fragments include:

| m/z | Proposed Fragment Ion | Structural Origin |

| 141 | [C₇H₃F₂O]⁺ | The 3,5-difluorobenzoyl cation, resulting from alpha-cleavage. This is a highly stable and expected base peak. |

| 115 | [C₆H₃F₂]⁺ | Loss of CO from the benzoyl cation. |

| 113 | [C₅H₉O₂]⁺ | The 2-propyl-1,3-dioxane cation fragment. |

| 87 | [C₄H₇O₂]⁺ | The 1,3-dioxan-2-ylium ion, a characteristic fragment from the cleavage of the side chain. |

The presence of the molecular ion at m/z 256 (in EI) or 257 (in ESI) and a strong fragment at m/z 141 would provide very high confidence in the assigned structure. The mass spectrum of propiophenone itself shows a dominant base peak at m/z 105, corresponding to the benzoyl cation[2][3]; the predicted peak at m/z 141 is the difluorinated analogue of this fragment.

Experimental Protocols & Workflow

To ensure high-quality, reproducible data, adherence to standardized protocols is essential.

Protocol: Acquisition of Quantitative ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set to a range of -2 to 12 ppm.

-

Acquisition Time (AQ): ≥ 3.0 seconds.

-

Relaxation Delay (D1): Set to 5 times the longest T₁ value (a delay of 10 seconds is generally sufficient for quantitative accuracy).

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

-

Processing: Apply a gentle exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum carefully.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and compare the relative integrals to the expected proton counts. Analyze chemical shifts and coupling patterns to confirm the structure against the predicted values in Section 2.1.

Overall Characterization Workflow

The following diagram outlines a logical workflow for the complete spectroscopic confirmation of the compound's identity and purity.

Caption: Figure 1. Spectroscopic Characterization Workflow

Conclusion

This guide establishes a detailed predictive framework for the comprehensive spectroscopic analysis of this compound. By cross-referencing the predicted data from ¹H, ¹³C, ¹⁹F NMR, IR, and MS, researchers can achieve unambiguous structural verification. The combination of the characteristic aromatic substitution pattern in NMR, the strong ketone and acetal signals in IR, and the precise molecular weight with its key benzoyl fragment in MS provides a robust, self-validating system for confirming the identity and purity of this valuable synthetic intermediate.

References

- Fluorochem. (n.d.). 3′,4′-Difluoro-3-(1,3-dioxan-2-yl)propiophenone. Retrieved from Fluorochem website. [Link: https://www.fluorochem.co.uk/product/f208363]

- Benchchem. (n.d.). 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from Benchchem website. [Link: https://www.benchchem.com/product/b1326170]

- 10X CHEM. (n.d.). This compound. Retrieved from 10X CHEM website. [Link: https://www.10x-chem.com/products/884504-29-4]

- ChemScene. (n.d.). 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. Retrieved from ChemScene website. [Link: https://www.chemscene.com/products/3-4-Difluoro-3-2-5-dimethylphenyl-propiophenone-898754-08-0.html]

- PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. National Center for Biotechnology Information. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/24727859]

- BLDpharm. (n.d.). 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone. Retrieved from BLDpharm website. [Link: https://www.bldpharm.com/products/884504-28-3.html]

- The Royal Society of Chemistry. (2023). Synthesis of DIO. Retrieved from The Royal Society of Chemistry website. [Link: https://www.rsc.

- PubChem. (n.d.). 3',5'-Difluoro-3-(3-methylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/24725707]

- Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.com/questions/52112/identify-products-of-propiophenone-using-nmr]

- MassBank. (2008, October 21). PROPIOPHENONE; EI-B; MS. Retrieved from MassBank website. [Link: https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP004792]

- PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved from PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-propiophenone/]

- Synquest Labs. (n.d.). 4,5-Difluoro-1,3-dioxolan-2-one Safety Data Sheet. Retrieved from Synquest Labs website. [Link: https://www.synquestlabs.com/sites/default/files/sds/2H28-3-26.pdf]

- Sigma-Aldrich. (n.d.). 3',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/riekemetals/rie156331248]

- MDPI. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from MDPI website. [Link: https://www.mdpi.com/1420-3049/27/14/4351]

- ChemicalBook. (n.d.). Propiophenone(93-55-0) MS spectrum. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/spectrum/93-55-0_ms.htm]

Sources

IUPAC name for 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Technical Dossier: 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Executive Summary & Nomenclature

This dossier provides a comprehensive technical analysis of This compound (CAS: 884504-29-4). This molecule serves as a high-value "masked" carbonyl intermediate in the synthesis of complex pharmaceutical agents, particularly antifungals and kinase inhibitors requiring the metabolically stable 3,5-difluorophenyl moiety.

Systematic Nomenclature

While the prompt identifies the compound by its semi-systematic propiophenone name, the rigorous IUPAC designation is required for regulatory filing and patent precision.

| Naming Convention | Name |

| IUPAC Name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

| Semi-Systematic | This compound |

| Functional Class | Protected |

Nomenclature Logic:

-

Parent Chain: The longest carbon chain containing the principal functional group (ketone) is 3 carbons long (propan-1-one).

-

Numbering: The carbonyl carbon is position 1.

-

Aryl Substituent: A phenyl ring substituted with fluorine at positions 3 and 5 is attached to C1.

-

Alkyl Substituent: A 1,3-dioxan-2-yl group (a cyclic acetal) is attached to the terminal carbon (C3).

Chemical Identity & Physical Properties

This compound acts as a stable equivalent of 4-(3,5-difluorophenyl)-4-oxobutanal . The dioxane ring protects the terminal aldehyde, preventing polymerization or premature cyclization during intermediate steps.

Table 1: Physicochemical Profile

| Property | Value / Descriptor |

| Molecular Formula | |

| Molecular Weight | 256.25 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| Key Functional Groups | Aryl Ketone (Reactive center 1), 1,3-Dioxane (Masked Reactive center 2) |

| Stability | Stable under basic/neutral conditions; Labile to aqueous acid |

Synthesis & Production Protocols

High-purity synthesis of this intermediate requires avoiding the self-condensation of the latent aldehyde. The most robust, scalable protocol utilizes Weinreb Amide coupling , which prevents over-addition of the Grignard reagent—a common failure mode in acid chloride routes.

Strategic Synthesis Pathway (Weinreb Protocol)

Rationale: The reaction of a Grignard reagent with a nitrile or acid chloride often yields bis-addition byproducts (tertiary alcohols). The Weinreb amide (N-methoxy-N-methylamide) forms a stable tetrahedral intermediate that collapses to the ketone only after acidic quench, ensuring mono-addition.

Protocol Steps:

-

Precursor Preparation: Synthesis of the Weinreb amide from 3-(1,3-dioxan-2-yl)propanoic acid.

-

Grignard Formation: Generation of 3,5-difluorophenylmagnesium bromide from 1-bromo-3,5-difluorobenzene.

-

Coupling: Controlled addition of the Grignard to the amide at -78°C to 0°C.

-

Quench: Mild acidic workup to release the ketone without deprotecting the dioxane.

Visualization of Synthesis Logic

Figure 1: Convergent synthesis via Weinreb Amide to prevent over-alkylation and preserve the acetal.

Applications in Drug Discovery

The utility of this compound lies in its ability to function as a 1,4-dicarbonyl surrogate .

The Paal-Knorr Cyclization Vector

Upon deprotection, the molecule reveals a 1,4-ketoaldehyde. This is the classic precursor for synthesizing 2-aryl-substituted pyrroles, furans, and thiophenes—scaffolds ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and antifungal agents.

Mechanism:

-

Deprotection: Treatment with aqueous HCl/Acetone removes the dioxane, generating the aldehyde.

-

Condensation: Reaction with a primary amine (

) forms a hemiaminal. -

Cyclization: Intramolecular attack closes the ring, followed by dehydration to form the aromatic pyrrole.

Reactivity Workflow

Figure 2: Divergent synthetic utility showing access to heterocycles and acyclic amines.

Safety & Handling Protocols

Hazard Classification:

-

Skin/Eye Irritant: Fluorinated aromatics can be irritating to mucous membranes.

-

Stability: The dioxane ring is acid-sensitive. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

Handling Procedure:

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

-

Storage: Keep at 2–8°C. Ensure container is tightly sealed to maintain the integrity of the acetal protecting group.

-

Spill Cleanup: Absorb with inert material (vermiculite). Do not use acidic cleaning agents, as this will release the volatile and reactive aldehyde component.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727871, 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (Isomer Analog). Retrieved from [Link]

- Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

- Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Synthesis and Characterization of 3',5'-Difluoro Propiophenone Derivatives

Executive Summary

This technical guide details the synthesis, characterization, and derivatization of 3',5'-difluoro propiophenone (1-(3,5-difluorophenyl)propan-1-one). This scaffold is a critical intermediate in the development of triazole antifungal agents (e.g., voriconazole analogs) and kinase inhibitors.

Critical Technical Distinction: Unlike non-fluorinated propiophenones, this specific isomer cannot be synthesized via direct Friedel-Crafts acylation of 1,3-difluorobenzene. The directing effects of the fluorine substituents favor the 2,4-substitution pattern. Consequently, this guide establishes the Grignard-Nitrile addition as the authoritative synthetic route to ensure 3,5-regiochemical fidelity.

Part 1: Strategic Analysis & Retrosynthesis

The Regiochemistry Trap

A common error in designing syntheses for meta-difluoro aromatics is assuming standard electrophilic aromatic substitution (EAS) rules apply linearly.

-

The Problem: In 1,3-difluorobenzene, the fluorine atoms are ortho/para directing. An incoming electrophile (e.g., propionyl cation) is directed to the 4-position (ortho to one F, para to the other) or the 2-position (between two Fs).

-

The Result: Direct acylation yields 2',4'-difluoro propiophenone , not the desired 3',5'-isomer.

-

The Solution: To achieve the 3,5-substitution pattern relative to the carbonyl, one must utilize a nucleophilic aromatic substitution approach or organometallic coupling where the carbon skeleton is pre-functionalized at the correct position.

Validated Synthetic Pathway

The most robust route utilizes 3,5-difluorophenylmagnesium bromide reacting with propionitrile . This method prevents over-addition (a risk with acid chlorides) by forming a stable ketimine intermediate that hydrolyzes to the ketone only during the acidic workup.

Figure 1: Comparative synthetic logic demonstrating why the Grignard route is required for the 3,5-isomer.

Part 2: Experimental Protocol

Synthesis of 3',5'-Difluoro Propiophenone

Scale: 50 mmol basis Expected Yield: 75–85%

Reagents

| Reagent | Equiv. | Amount | Role |

| 1-Bromo-3,5-difluorobenzene | 1.0 | 9.65 g (50 mmol) | Precursor |

| Magnesium Turnings | 1.2 | 1.46 g | Grignard formation |

| Propionitrile | 1.1 | 3.03 g (3.9 mL) | Electrophile |

| Iodine (Crystal) | Cat. | ~10 mg | Initiator |

| THF (Anhydrous) | Solvent | 50 mL | Solvent |

| HCl (10% aq) | Excess | 100 mL | Hydrolysis |

Step-by-Step Methodology

-

Activation (Grignard Formation):

-

Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Add 10 mL of anhydrous THF and 1 mL of 1-bromo-3,5-difluorobenzene. Initiate the reaction (observe turbidity/exotherm).

-

Add the remaining bromide in 40 mL THF dropwise over 30 minutes to maintain a gentle reflux.

-

Checkpoint: Solution should turn dark grey/brown. Reflux for an additional 1 hour to ensure complete consumption of bromide.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C using an ice bath.

-

Add propionitrile (dissolved in 10 mL THF) dropwise over 20 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will likely thicken as the magnesium ketimine salt precipitates.

-

-

Hydrolysis & Workup:

-

Cool the mixture back to 0°C.

-

Critical Step: Quench by slow addition of 10% HCl. Caution: Exothermic.

-

Stir vigorously at RT for 2 hours to hydrolyze the ketimine (C=N) to the ketone (C=O).

-

Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >90% pure.

-

Purify via vacuum distillation (bp ~85-90°C at 5 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).

-

Derivatization: Alpha-Bromination

To access antifungal pharmacophores, the alpha-position is brominated to yield 2-bromo-1-(3,5-difluorophenyl)propan-1-one .

Protocol:

-

Dissolve 3',5'-difluoro propiophenone (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add Bromine (Br2, 10 mmol) dropwise at RT. Note: The reaction is autocatalytic; the color will persist initially and then fade rapidly as HBr is generated.

-

Stir for 2 hours.

-

Pour into ice water and extract with DCM.

-

Yield: ~85-90% as a lachrymatory oil/solid.

Part 3: Characterization Data[1][2]

The following spectral data validates the structure of 3',5'-difluoro propiophenone.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift (ppm) | Multiplicity | Assignment | Coupling Constants (Hz) |

| 1H | 1.21 | Triplet (3H) | -CH2-CH3 | J = 7.2 |

| 1H | 2.98 | Quartet (2H) | -CO-CH2 - | J = 7.2 |

| 1H | 7.05 | Triplet of Triplets (1H) | Ar-H4 (Para) | J_HF = 8.5, J_HH = 2.3 |

| 1H | 7.48 | Multiplet (2H) | Ar-H2,6 (Ortho) | (Overlapping dd) |

| 13C | 8.2 | Singlet | -CH3 | |

| 13C | 31.8 | Singlet | -CH2- | |

| 13C | 108.5 | Triplet | C-4 (Ar) | J_CF ~ 25 Hz |

| 13C | 110.8 | Doublet of Doublets | C-2,6 (Ar) | |

| 13C | 163.2 | Doublet of Doublets | C-3,5 (C-F) | J_CF ~ 248 Hz |

| 13C | 198.5 | Singlet | C=O | |

| 19F | -109.5 | Triplet/Multiplet | Ar-F |

Infrared Spectroscopy (IR)

-

1695 cm⁻¹: C=O stretch (Aryl ketone, slightly shifted due to electron-withdrawing F).

-

1590, 1450 cm⁻¹: C=C Aromatic skeletal vibrations.

-

1120 cm⁻¹: C-F stretch (Strong).

Part 4: Process Flow & Safety

Workup Logic Flowchart

Figure 2: Workup protocol ensuring complete hydrolysis of the imine intermediate.

Safety & Handling

-

Fluorinated Aromatics: 1-bromo-3,5-difluorobenzene and the product are skin irritants. Fluorinated compounds can have higher skin permeability. Use nitrile gloves.[1]

-

Lachrymators: The alpha-bromo derivative (if synthesized) is a potent lachrymator (tear gas agent). Must be handled in a fume hood.[1]

-

Grignard Reagents: Highly moisture sensitive. Pyrophoric potential if concentrated. Quench excess reagent carefully with isopropanol or acetone before adding water.

References

-

Grignard-Nitrile Synthesis Methodology: Organic Chemistry Portal. "Synthesis of Ketones from Nitriles."[2] [Link]

-

Alpha-Bromination Protocols: MDPI. "Synthetic Access to Aromatic α-Haloketones." [Link]

-

NMR Data Correlations: University of Wisconsin-Madison. "Hans Reich's Collection: 1H NMR Chemical Shifts." [Link]

Sources

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone as a synthetic intermediate

An In-Depth Technical Guide: 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone: A Strategic Intermediate in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a highly versatile synthetic intermediate. The strategic incorporation of a difluorinated phenyl ring, a ketone functional group, and a masked aldehyde in the form of a 1,3-dioxane acetal makes this molecule a valuable building block in medicinal chemistry. We will explore its structural significance, outline a robust synthetic strategy based on established chemical principles, and demonstrate its potential application in the streamlined synthesis of complex pharmaceutical agents. This document is intended to serve as a practical resource for chemists engaged in the design and execution of innovative synthetic routes for novel therapeutics.

Introduction: The Convergence of Key Pharmacophoric Elements

In the landscape of modern drug development, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from versatile, multi-functional building blocks is a cornerstone of successful discovery campaigns. This compound emerges as such a building block, embodying three critical features prized in medicinal chemistry.

-

The Propiophenone Scaffold: Propiophenone derivatives are integral components of numerous biologically active compounds and are recognized as important intermediates in organic synthesis.[1][2] Their inherent reactivity allows for a wide range of chemical transformations.

-

Fluorine Substitution: The introduction of fluorine atoms into a drug candidate is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[3][4] The 3,5-difluoro substitution pattern, in particular, offers a unique electronic profile that can influence molecular interactions and block potential sites of metabolism.

-

The 1,3-Dioxane Protecting Group: The 1,3-dioxane moiety serves as a robust and reliable protecting group for a carbonyl functional group.[3] In this intermediate, it effectively masks a terminal aldehyde, allowing for selective chemical manipulation of the ketone and aromatic ring. The aldehyde can be readily unmasked under acidic conditions, providing a valuable synthetic handle for subsequent elaboration.[5]

This guide will dissect the synthetic logic for accessing this intermediate and illuminate its strategic value in the synthesis of advanced drug candidates.

Physicochemical Properties and Structural Analysis

The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.

| Property | Value | Source/Method |

| IUPAC Name | 1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | LexiChem |

| Molecular Formula | C₁₃H₁₄F₂O₃ | Calculated |

| Molecular Weight | 256.25 g/mol | Calculated |

| CAS Number | 208398-38-1 (isomer) | |

| Structural Features | 1. Electron-deficient difluorophenyl ring | Structural Analysis |

| 2. Reactive ketone carbonyl | Structural Analysis | |

| 3. Acid-labile 1,3-dioxane (masked aldehyde) | Structural Analysis |

The electron-withdrawing nature of the two fluorine atoms meta to the carbonyl group increases the electrophilicity of the ketone and influences the acidity of the adjacent α-protons. The dioxane ring is sterically accessible, yet stable to a wide range of non-acidic reagents, including organometallics, hydrides, and oxidizing agents, making it an ideal protecting group for multi-step syntheses.

Retrosynthetic Analysis and Strategic Disconnection

A logical retrosynthetic analysis is key to designing an efficient forward synthesis. The primary disconnection for this target molecule is the Friedel-Crafts acylation, a reliable method for forming aryl-ketone bonds.

This analysis identifies two key starting materials: commercially available 1,3-difluorobenzene and the functionalized acylating agent, 3-(1,3-Dioxan-2-yl)propanoyl chloride. The latter can be readily prepared from its corresponding carboxylic acid.

Recommended Synthetic Protocol

The following three-step procedure provides a robust and scalable route to the target intermediate. This protocol is based on well-established transformations analogous to those found in the literature for similar structures.[3][6]

Protocol Step 1: Synthesis of 3-(1,3-Dioxan-2-yl)propanoic acid

-

Rationale: This step builds the core sidechain. While multiple routes exist, one efficient method involves the protection of a suitable 3-carbon aldehyde precursor followed by oxidation.

-

Procedure:

-

To a solution of a suitable C3-aldehyde precursor (e.g., 3-hydroxypropanal or a protected equivalent) in toluene, add 1.1 equivalents of 1,3-propanediol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.05 eq).[5][6]

-

Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the protected aldehyde.

-

Dissolve the crude protected aldehyde in acetone and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed.

-

Quench the reaction with isopropanol, filter through celite, and concentrate. Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid, which can be purified by column chromatography or used directly.

-

Protocol Step 2: Formation of 3-(1,3-Dioxan-2-yl)propanoyl chloride

-

Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent Friedel-Crafts reaction. Thionyl chloride is a cost-effective reagent for this transformation.

-

Procedure:

-

In a fume hood, suspend the carboxylic acid from Step 1 in anhydrous dichloromethane (DCM).

-

Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

-

Protocol Step 3: Friedel-Crafts Acylation

-

Rationale: This is the key C-C bond-forming step, attaching the sidechain to the difluorinated aromatic ring. Aluminum chloride is a standard and effective Lewis acid catalyst for this reaction.

-

Procedure:

-

To a stirred suspension of 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in anhydrous DCM at 0°C, add a solution of the crude acyl chloride from Step 2 in DCM dropwise.

-

After stirring for 15 minutes, add 1.0 equivalent of 1,3-difluorobenzene dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor progress by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.

-

Utility in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true value of this intermediate lies in its capacity for divergent synthesis. The orthogonal reactivity of its three key functional domains allows for selective and sequential modifications.

-

Path A: Aldehyde Elaboration: Mild acidic hydrolysis cleanly removes the dioxane group to reveal a terminal aldehyde. This aldehyde is a gateway to numerous transformations, including:

-

Reductive Amination: To install primary, secondary, or tertiary amine sidechains, which are crucial for modulating solubility and target engagement.

-

Wittig Olefination: To form carbon-carbon double bonds, extending the molecular scaffold.

-

Condensation Reactions: To build heterocyclic rings or other complex systems.

-

-

Path B: Ketone Modification: The ketone can be selectively targeted while the dioxane remains intact.

-

Reduction: Using agents like sodium borohydride (NaBH₄) yields a secondary alcohol, introducing a new stereocenter and hydrogen-bonding capabilities.

-

Grignard/Organolithium Addition: To create tertiary alcohols and new C-C bonds.

-

-

Path C: Aromatic Ring Functionalization: While challenging, the fluorine atoms can potentially undergo nucleophilic aromatic substitution (SₙAr) under specific conditions, allowing for late-stage diversification of the aromatic core.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood. Based on structurally similar compounds, the following hazards may be associated with this intermediate[7]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Always consult the material safety data sheet (MSDS) before handling. The synthetic steps, particularly the use of thionyl chloride and aluminum chloride, require careful handling due to their corrosive and water-reactive nature.

Conclusion

This compound is more than a simple molecule; it is a strategic platform for synthetic innovation. Its design thoughtfully combines a stable, fluorine-decorated aromatic core with two distinct, orthogonally reactive carbonyl functionalities. This architecture provides chemists with the flexibility to construct diverse and complex molecular targets with greater efficiency and control. By leveraging this intermediate, research and development teams can accelerate the discovery and synthesis of next-generation pharmaceutical agents.

References

- Benchchem. (n.d.). 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone.

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Synthesis of DIO. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Difluoroacetophenone (CAS 123577-99-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.

-

MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Retrieved from [Link]

-

Virginia Commonwealth University. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. VCU Scholars Compass. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

European Patent Office. (2020). DIFLUOROBENZO[D][3][6]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP. Retrieved from [Link]

-

PubMed. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. National Library of Medicine. Retrieved from [Link]

-

Pharmaceutical Technology. (2026). Advancing API Synthesis. Retrieved from [Link]

-

ACS Publications. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(3-methylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Molbank. Retrieved from [Link]

Sources

- 1. CN105646220A - Synthesizing method of propiophenone compound - Google Patents [patents.google.com]

- 2. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Note & Protocol: Synthesis of 3',5'-Difluorophenyl Ketones via Grignard Reaction

Abstract: This document provides a comprehensive guide for the synthesis of 3',5'-difluorophenyl ketones, a crucial structural motif in medicinal chemistry and drug development. We detail a robust protocol centered on the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This guide covers the underlying reaction mechanism, step-by-step procedures for reagent preparation and reaction execution, critical safety considerations, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Phenyl Ketones

Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can profoundly alter its metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. Specifically, the 3',5'-difluorophenyl ketone moiety is a key building block in the synthesis of a wide range of biologically active compounds. The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains a cornerstone of organic synthesis for its efficacy in forming new carbon-carbon bonds, making it an ideal choice for this transformation.[1]

The Grignard Reaction: Mechanism and Strategy for Ketone Synthesis

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[3]

Synthesis Strategy: Avoiding Over-Addition

A primary challenge in synthesizing ketones using Grignard reagents is the potential for a second addition to the newly formed ketone, which would yield a tertiary alcohol.[4][5] Ketones are generally more reactive than the starting electrophiles like esters or acyl chlorides.[5] To circumvent this, two primary strategies are employed:

-

Reaction with a Nitrile: Grignard reagents add once to the electrophilic carbon of a nitrile. The resulting imine-magnesium complex is stable until acidic work-up, which hydrolyzes it to the desired ketone.[6][7] This method effectively prevents the second addition.

-

Reaction with an Acyl Chloride or Anhydride at Low Temperature: While still susceptible to over-addition, reacting the Grignard reagent with a highly reactive electrophile like an acyl chloride or acetic anhydride at low temperatures can favor ketone formation, especially when the Grignard reagent is added slowly to an excess of the electrophile.[8]

This protocol will focus on the nitrile strategy, which offers superior control and selectivity for ketone synthesis.[6]

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism for the synthesis of a ketone from a nitrile using a Grignard reagent.

Caption: Mechanism of ketone synthesis from a nitrile and a Grignard reagent.

Experimental Protocol: Synthesis of 1-(3,5-Difluorophenyl)ethan-1-one

This protocol details the synthesis of 1-(3,5-difluorophenyl)ethan-1-one from 1-bromo-3,5-difluorobenzene and acetonitrile.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.33 g | 55.0 | Must be shiny and activated. |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 9.65 g (5.7 mL) | 50.0 | Ensure it is anhydrous. |

| Iodine | I₂ | 253.81 | 1 crystal | ~ | For activation. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | From a freshly opened bottle or dried still. |

| Acetonitrile | CH₃CN | 41.05 | 2.05 g (2.6 mL) | 50.0 | Ensure it is anhydrous. |

| Saturated NH₄Cl (aq) | NH₄Cl | - | ~50 mL | - | For quenching. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying. |

Equipment Setup

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon)

-

Heating mantle

-

Ice-water bath

-

Schlenk line (recommended)[9]

Crucial Precaution: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight and cooling under an inert atmosphere.[9][10] The Grignard reaction is extremely sensitive to moisture.[2][3][11]

Step-by-Step Procedure

Part A: Formation of 3,5-Difluorophenylmagnesium Bromide

-

Setup: Assemble the flame-dried three-neck flask with a stir bar, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Place the entire setup under a positive pressure of nitrogen or argon.[9]

-

Magnesium Activation: Add the magnesium turnings (1.33 g) to the flask. Add a single crystal of iodine.[10][12] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed. The vapor will sublime on the cooler parts of the flask.

-

Initiation: Add ~15 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (9.65 g) in 35 mL of anhydrous THF.

-

Reaction Start: Add approximately 5 mL of the bromide solution from the dropping funnel to the magnesium suspension. The disappearance of the iodine color and the onset of gentle bubbling or cloudiness indicates the reaction has initiated.[13] If it doesn't start, gentle warming or crushing a piece of magnesium with a dry glass rod may be necessary.

-

Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[14] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.[10][15]

-

Completion: After the addition is complete, continue stirring the grayish, cloudy solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[13]

Part B: Reaction with Acetonitrile and Work-up

-

Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of anhydrous acetonitrile (2.05 g) in 50 mL of anhydrous THF. Add this nitrile solution dropwise to the stirred Grignard reagent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Quenching: Carefully and slowly quench the reaction by adding it to a beaker containing ~100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. This should be done in a fume hood with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[12]

-

Purification: Purify the crude ketone by vacuum distillation or flash column chromatography on silica gel to obtain the final product, 1-(3,5-difluorophenyl)ethan-1-one.

Experimental Workflow Diagram

The diagram below outlines the complete experimental workflow from setup to product purification.

Caption: Workflow for the synthesis of 3',5'-difluorophenyl ketone.

Troubleshooting and Key Considerations

-

Failure to Initiate: This is the most common issue. Ensure all reagents and glassware are perfectly dry.[1] Activating the magnesium by crushing it or adding a small iodine crystal is critical.[12]

-

Low Yield: Can result from impure reagents, moisture contamination, or side reactions. The concentration of the prepared Grignard reagent can be determined by titration before use to ensure accurate stoichiometry.

-

Formation of Biphenyl Side Product: The Wurtz coupling reaction can occur, especially at higher temperatures, leading to the formation of 3,3',5,5'-tetrafluorobiphenyl. Maintaining a gentle reflux is key to minimizing this.

-

Enolization: If the electrophile has acidic α-protons (not an issue with acetonitrile but relevant for other ketones), the Grignard reagent can act as a base instead of a nucleophile, reducing the yield.[16]

Safety Precautions

-

Flammability: Diethyl ether and THF are extremely flammable.[10] All operations should be conducted in a certified chemical fume hood, away from ignition sources.[9][15]

-

Reactivity of Grignard Reagents: Grignard reagents react violently with water and protic solvents.[3][17] They can be pyrophoric, especially if the solvent evaporates.[17][18]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves).[9][18]

-

Quenching: The quenching process is highly exothermic and releases flammable gases. Perform it slowly, with adequate cooling and behind a blast shield if possible.[9]

-

Working Alone: It is highly recommended not to perform Grignard reactions while working alone in the laboratory.[9][15]

References

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

Anhydrous Conditions Definition. (2025). Fiveable. [Link]

-

Grignard reaction. Wikipedia. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. University of Nebraska-Lincoln. [Link]

-

Why must Grignard reactions be anhydrous? (2021). PSIBERG. [Link]

-

What are Grignard reagent preparation precautions during preparation? (2022). Quora. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Preparation of Ketones. (2026). CK-12 Foundation. [Link]

-

Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013). ResearchGate. [Link]

-

Chemistry of Esters. (2021). LibreTexts Chemistry. [Link]

-

Grignard Reagent and Grignard Reaction. Organic Chemistry Tutor. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). University of California, Santa Barbara. [Link]

-

Esters with Grignard Reagent. (2025). Chemistry Steps. [Link]

-

Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023). Chemistry Steps. [Link]

-

Grignard Reaction. American Chemical Society. [Link]

-

Chemistry of Acid Halides. (2024). LibreTexts Chemistry. [Link]

-

Acyl chlorides reaction with grignard. (2025). Chemistry Stack Exchange. [Link]

-

Troubleshooting my grignard reactions. (2020). Reddit. [Link]

-

Grignard Reaction in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

-

Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]

-

1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. [Link]

-

Grignard Reaction. Saint Anselm College. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Grignard Reaction. University of Hawai'i at Mānoa. [Link]

-

An Introduction to Grignard Reagents. Chemguide. [Link]

-

3,5-DICHLOROPHENYLMAGNESIUM BROMIDE. Chongqing Chemdad Co.. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. psiberg.com [psiberg.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. dchas.org [dchas.org]

- 10. quora.com [quora.com]

- 11. fiveable.me [fiveable.me]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. acs.org [acs.org]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. artscimedia.case.edu [artscimedia.case.edu]

- 18. researchgate.net [researchgate.net]

Protection of propiophenone with 1,3-propanediol

Application Note: High-Efficiency Protection of Propiophenone via 1,3-Dioxane Formation

Executive Summary

This guide details the protocol for protecting propiophenone (ethyl phenyl ketone) as a cyclic ketal (2-ethyl-2-phenyl-1,3-dioxane) using 1,3-propanediol. While ethylene glycol (forming 1,3-dioxolanes) is more common, 1,3-propanediol is selected here to form a 1,3-dioxane ring. This six-membered ring offers distinct stability profiles, particularly enhanced resistance to acidic hydrolysis compared to its five-membered counterparts, making it a strategic choice for multi-step syntheses requiring rigorous downstream acidic conditions.

The protocol utilizes a thermodynamic drive (azeotropic water removal) to overcome the steric hindrance of the ketone and the reduced electrophilicity caused by the aromatic ring.

Mechanistic Insight & Reaction Design

The reaction is a reversible, acid-catalyzed nucleophilic addition.[1] Propiophenone presents two challenges:

-

Steric Bulk: The ethyl group and phenyl ring create steric hindrance at the carbonyl carbon.

-

Electronic Deactivation: Conjugation with the phenyl ring stabilizes the carbonyl, making it less susceptible to nucleophilic attack than aliphatic ketones.

To drive this equilibrium to completion, we employ Le Chatelier’s Principle by continuously removing water using a Dean-Stark apparatus.

Mechanism of Action

The following diagram illustrates the acid-catalyzed pathway from ketone to cyclic ketal.

Figure 1: Acid-catalyzed ketalization mechanism. Note the reversibility (red dashed line), necessitating water removal.